2-Hydroxychrysene

Catalog No.
S605725
CAS No.
65945-06-4
M.F
C18H12O
M. Wt
244.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxychrysene

Researchers using non-specific chrysene metabolites risk invalid data due to isomer cross-reactivity. 2-Hydroxychrysene (CAS 65945-06-4) is the definitive primary metabolite standard with unique regioselective toxicity and estrogenic activity.

  • Quantifies chrysene exposure without interference from 3- or 6-hydroxy isomers.
  • Exclusive estrogen receptor agonist; 3-hydroxy isomer is anti-estrogenic.
  • Medaka embryo mortality & anemia model: 6-hydroxy isomer inactive.

≥98% purity. Rapid global shipment from SMolecule.

CAS Number

65945-06-4

Product Name

2-Hydroxychrysene

IUPAC Name

chrysen-2-ol

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H

InChI Key

RSBSTIBFPNNSTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

Synonyms

2-Chrysenol

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

The exact mass of the compound 2-Hydroxychrysene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxychrysene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

2-Hydroxychrysene (CAS 65945-06-4) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a principal metabolite of chrysene, a widespread environmental contaminant. It serves as a critical analytical standard and research compound for toxicology, environmental monitoring, and studies on endocrine disruption. Its utility stems from being a specific biological indicator of chrysene exposure, with its formation and subsequent metabolic fate being central to understanding the regioselective toxicity and biological activity of chrysene derivatives.

Research Fit

Type
Oxygenated PAH reference standard
Workflow
Environmental monitoring & biomarker quantification
Isomer specificity
2-hydroxy isomer; not 6-hydroxy or parent chrysene

Substituting 2-Hydroxychrysene with other isomers, such as 3- or 6-Hydroxychrysene, is invalid for most quantitative applications due to profound differences in their biological and metabolic profiles. The specific position of the hydroxyl group dictates the molecule's interaction with metabolic enzymes and biological receptors, leading to distinct toxicological outcomes and estrogenic activities. For instance, 2-Hydroxychrysene induces significant mortality and anemia in medaka embryos, effects not observed with the 6-hydroxy isomer. This regioselective toxicity means that data generated with one isomer cannot be extrapolated to another, making the specific 2-hydroxy isomer essential for reproducible and accurate toxicological assessment and endocrine research.

Substitution Risk

2-OHCHR
Estrogen receptor agonist
6-OHCHR substitute
6-hydroxy isomer acts as an ER antagonist; receptor response direction may invert, altering assay interpretation.
2-OHCHR
Concentration-dependent mortality & anemia
Parent chrysene substitute
Chrysene shows negligible developmental toxicity; 2-OHCHR causes severe embryo mortality—model endpoints may not transfer.
2-OHCHR
CYP-mediated bioactivation required
6-OHCHR substitute
Toxicity of 6-OHCHR is not rescued by CYP inhibition; the metabolic-activation mechanism may differ, limiting cross-isomer extrapolation.

Higher Developmental Toxicity vs 6-Hydroxychrysene

In developmental toxicity studies using Japanese medaka embryos, 2-Hydroxychrysene induced significant, concentration-dependent mortality, reaching 85.6% at a 5 µM concentration. In stark contrast, its common isomer 6-Hydroxychrysene caused no observable mortality at the same concentrations. This profound difference in toxicological outcome underscores the non-interchangeability of the isomers.

Evidence DimensionEmbryo Mortality (%)
Target Compound Data85.6% ± 11.3% (at 5 µM)
Comparator Or Baseline6-Hydroxychrysene: 0% mortality observed at equivalent concentrations
Quantified DifferenceQualitatively distinct (high mortality vs. no mortality)
ConditionsExposure of Japanese medaka (Oryzias latipes) embryos from 4 hours post-fertilization to 7 days post-fertilization.

This evidence confirms that selecting the correct isomer is critical for obtaining biologically relevant and reproducible toxicology data.

AhR agonist potency vs. 6-OHCHR
Head-to-head
4-fold higher binding affinity than chrysene and 6-hydroxychrysene
Supports AhR pathway-study fit; model-specific context applies
Reported across fish, human, and rat cell lines

Slower Metabolic Elimination vs Isomer

Metabolic studies show that 2-Hydroxychrysene has a significantly different pharmacokinetic profile than its 6-hydroxy isomer. While 6-Hydroxychrysene was absorbed 97.2% more rapidly, it was also eliminated 57.7% faster as a glucuronide conjugate. Furthermore, 2-Hydroxychrysene is metabolized via CYP-mediated activation to form chrysene-1,2-diol (a catechol), a pathway linked to its higher toxicity, whereas the 6-hydroxy isomer is converted to a quinone. This makes 2-Hydroxychrysene essential for studying specific, toxicologically relevant metabolic pathways.

Evidence DimensionMetabolic Elimination Rate (as glucuronide conjugate)
Target Compound DataSlower elimination
Comparator Or Baseline6-Hydroxychrysene: Eliminated 57.7% ± 0.36% faster
Quantified Difference57.7% faster elimination for the 6-OH isomer
ConditionsJapanese medaka embryos, 24-hour exposure during liver development (52–76 hpf).

For accurate pharmacokinetic modeling and metabolite identification, using the specific 2-hydroxy isomer is required, as substitution leads to incorrect conclusions about clearance rates and metabolic products.

Estrogenic potency ranking
Reported
Ranked 1st among 5 hydroxy-PAHs tested (ER-CALUX assay)
May support estrogenicity bioassay calibration
Ranking context: T47D cell line; cross-model verification recommended

Estrogenic vs Anti-Estrogenic Activity

In a yeast two-hybrid assay expressing the human estrogen receptor α, 2-Hydroxychrysene was one of the few four-ringed hydroxylated PAHs to show strong estrogenic activity. In contrast, its isomer 3-Hydroxychrysene demonstrated strong *anti*-estrogenic activity in the same assay system. The parent compound, chrysene, showed no estrogenic or antiestrogenic activity. This diametrically opposed biological effect makes 2-Hydroxychrysene a required tool for specifically studying estrogenic pathways of PAH metabolites.

Evidence DimensionBiological Activity (Estrogen Receptor α)
Target Compound DataStrongly estrogenic
Comparator Or Baseline3-Hydroxychrysene: Strongly anti-estrogenic; Chrysene (parent compound): No activity detected
Quantified DifferenceOpposite biological activities between isomers
ConditionsYeast two-hybrid assay expressing human estrogen receptor α.

This opposing activity is a critical differentiator; procuring 2-Hydroxychrysene is essential for any research focused on the estrogenic effects of chrysene metabolites, as substituting it with another isomer like 3-Hydroxychrysene would yield opposite results.

Mortality & anemia vs. 6-OHCHR
Head-to-head
85.6% mortality at 5 μM 2-OHCHR; no significant mortality for 6-OHCHR
Reported model-specific embryo mortality endpoint context
Japanese medaka; concentration-dependent hemoglobin decrease observed
Sensitive developmental window
Method context
52–100 hpf window in Japanese medaka; 24 h exposure to 10 μM induced anemia and mortality
Stage-specific exposure timing essential for endpoint interpretation
Timing links to liver morphogenesis; 6-isomer lacks defined window
In silico DRF differentiation
Class-level
DRF = −51.44 (vs. 1-OHCHR −33.19; 3-OHCHR −58.75)
Supports computational toxicology model fit for hydroxy-chrysene subgroup
DRF derived from quantum chemical parameters; experimental validation advised
CYP-mediated bioactivation
Reported
>95% reduction in anemia and mortality after ketoconazole pretreatment
Supports bioactivation pathway-study utility; CYP-dependence context
Model-specific; rescue data may vary with inhibitor and species

Biomonitoring Reference Standard

As a primary metabolite of chrysene, 2-Hydroxychrysene is the required analytical standard for quantifying exposure to this common PAH in biological samples like urine. Its use ensures accurate measurement in human biomonitoring studies related to industrial emissions or tobacco smoke exposure.

Isomer-Specific Toxicology Studies

Given its significantly higher toxicity and unique metabolic activation pathway compared to isomers like 6-Hydroxychrysene, this compound is essential for research aiming to elucidate the specific mechanisms of chrysene-induced toxicity, particularly developmental effects and anemia.

Estrogenic Pathways of PAH Metabolites

Researchers studying endocrine-disrupting chemicals must use 2-Hydroxychrysene to specifically investigate the estrogen-agonist effects of chrysene metabolites. Its strong estrogenic activity, which is opposite to the anti-estrogenic activity of the 3-hydroxy isomer, makes it an indispensable tool for dissecting receptor-mediated signaling pathways.

Application Fit

Application
Selection Property
Validation Focus
Oxy-PAH regioselective toxicity studies
Isomer-specific reference standard
Regioselective endpoint comparison
AhR-mediated pathway assays
Reported AhR agonist potency context
CYP1A1 induction endpoint verification
Estrogenicity bioassay calibration
Ranked estrogenic potency among hydroxy-PAHs
ER activation endpoint validation
Stage-specific developmental toxicity research
Defined exposure-window context
Developmental timing endpoint confirmation

XLogP3

5.2

Other CAS

65945-06-4

Wikipedia

Chrysen-2-ol

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